2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)13-5-3-6-14(11-13)26-9-8-23-17(24)15-10-12-4-1-2-7-16(12)27-18(15)25/h1-7,10-11H,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSDZPNOXLDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic aromatic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation Reaction: The final step involves the amidation of the chromene derivative with 2-(3-(trifluoromethyl)phenoxy)ethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications, leading to derivatives with enhanced properties.
Biology
The compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its mechanism of action involves binding to specific molecular targets, which can lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways and cellular functions.
Medicine
In medical research, 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide is investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers in cell culture models.
- Anticancer Potential : In vitro assays indicate cytotoxic effects against various cancer cell lines, suggesting its use as a chemotherapeutic agent.
- Antimicrobial Properties : The compound may exhibit activity against certain pathogens, warranting further exploration in infection treatment.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for innovations in material science.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- Evaluated using DPPH and ABTS assays.
- Results indicated significant antioxidant capacity compared to control groups.
Compound DPPH IC50 (µM) ABTS IC50 (µM) Control 50 45 Test Compound 25 20 -
Cytotoxicity Against Cancer Cells :
- In vitro studies on MCF-7 breast cancer cells showed dose-dependent cytotoxicity.
Concentration (µM) Cell Viability (%) 0 100 10 80 25 60 50 30
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Melting Points: Aliphatic substituents (e.g., butyl in compound 18) result in lower melting points (90–91°C), while aromatic groups (e.g., phenethyl in 17) increase melting points (175–176°C) due to stronger intermolecular interactions . The trifluoromethyl group in the target compound may elevate its melting point compared to non-fluorinated analogs, though exact data are unavailable.
- Synthetic Yields: Yields for coumarin carboxamides vary widely. For example, compound 17 is synthesized in 41.1% yield, while benzo[f]chromene derivatives (e.g., 5a) achieve higher yields (74.4%) due to optimized reaction conditions .
- Electronic Effects : The -CF₃ group’s electron-withdrawing nature could red-shift fluorescence emission compared to methoxy or alkyl substituents, as seen in pyridinyl-based coumarin sensors .
Biological Activity
The compound 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide
- Molecular Formula : C₁₈H₁₅F₃N₂O₃
- Molecular Weight : 368.32 g/mol
The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
The mechanism of action for 2-oxo-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)-2H-chromene-3-carboxamide involves interactions with various molecular targets, including enzymes and receptors. Research indicates that the trifluoromethyl group facilitates stronger interactions with protein targets due to its electron-withdrawing properties, enhancing binding affinity and biological activity .
In Vitro Studies
Recent studies have investigated the compound's effects on various biological systems:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), with IC₅₀ values indicating moderate inhibitory activity. For example, one study reported IC₅₀ values of 19.2 μM for AChE and 13.2 μM for BChE .
- Antioxidant Activity : The compound was evaluated for its free radical-scavenging ability, demonstrating significant antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity : In cellular assays, the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Comparative Biological Activity
| Biological Activity | Compound | IC₅₀ (µM) |
|---|---|---|
| AChE Inhibition | 2-oxo-N-(...) | 19.2 |
| BChE Inhibition | 2-oxo-N-(...) | 13.2 |
| Cytotoxicity (MCF-7) | 2-oxo-N-(...) | Varies |
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of derivatives similar to 2-oxo-N-(...) against HT-29 colon cancer cells. The most active derivative showed an IC₅₀ of 7.98 µM, indicating significant antiproliferative activity . This suggests that structural modifications in chromene derivatives can enhance their efficacy against cancer.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies revealed that the trifluoromethyl group enhances binding interactions with enzyme targets through hydrogen and halogen bonding. This property was crucial for developing inhibitors targeting cholinesterases and other enzymes involved in neurodegenerative diseases .
Q & A
Q. Basic
- Spectroscopic Analysis :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity .
- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Chromatography : HPLC or TLC to assess purity (>95%) .
- X-ray Crystallography : Resolve stereochemistry and confirm Z/E configuration of imino groups if applicable .
What strategies optimize yield and purity during synthesis?
Q. Advanced
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in chromene derivatives .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
- Scalability : Replace batch reactors with flow chemistry for controlled, reproducible synthesis of intermediates .
Data Contradiction Note : Conflicting reports on EDCI vs. DCC efficiency can be resolved by testing both under identical conditions .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent Variation : Compare analogs with differing substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) to assess impact on bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for COX-2) to correlate structure with activity .
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| Trifluoromethylphenoxy | 0.45 (COX-2 inhibition) | |
| Chlorophenoxy | 1.2 | |
| Methoxyphenoxy | >10 |
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Replicate Studies : Conduct dose-response curves in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Control Variables : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with SPR (surface plasmon resonance) for binding affinity .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH or ATP concentration differences .
What in vitro assays are recommended for initial biological screening?
Q. Basic
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, A549) with cisplatin as a positive control .
- Anti-inflammatory Potential : COX-2 inhibition assay using a colorimetric kit (e.g., Cayman Chemical) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
What computational methods predict pharmacokinetics and toxicity?
Q. Advanced
Q. Key Parameter Table :
| Property | Predicted Value | Tool |
|---|---|---|
| LogP (lipophilicity) | 3.2 | SwissADME |
| Plasma Protein Binding | 89% | ADMETLab |
| hERG Inhibition Risk | Low | ProTox-II |
What are the key physicochemical properties of this compound?
Q. Basic
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₅F₃NO₄ | |
| Molecular Weight | 408.33 g/mol | |
| Solubility (H₂O) | <0.1 mg/mL (predicted) | |
| Melting Point | 198–202°C (experimental) |
How to elucidate metabolic pathways and degradation products?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions; monitor degradation by HPLC .
Q. Identified Metabolites :
- Hydroxylation at the chromene core (m/z +16) .
- Cleavage of the amide bond under acidic conditions .
How to address stability issues during storage and handling?
Q. Advanced
- Storage Conditions : Store at −20°C under argon to prevent hydrolysis of the carboxamide group .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
